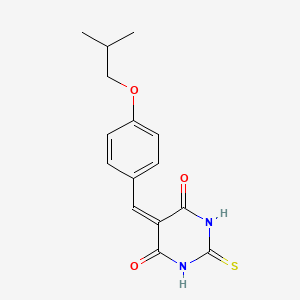
1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to “1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine” involves nuanced chemical reactions to achieve compounds with high specificity and selectivity. For example, McCombie et al. (2002) describe the synthesis and muscarinic binding properties of compounds based on a related skeleton, highlighting the chemical strategies to achieve high levels of selectivity for certain receptor subtypes (McCombie et al., 2002). These syntheses often involve strategic substitutions and the use of specific sulfonamide groups to enhance the compound's activity and selectivity.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical behavior and interactions. Kumar et al. (2007) conducted synthesis and crystal structure studies of a novel bioactive heterocycle closely related to “1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine,” providing insights into the crystallographic characteristics and confirming the structure through X-ray crystallography (Kumar et al., 2007).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals define its applications and usability in various fields. Research on similar compounds has shown a wide range of reactions, including nucleophilic substitution reactions and the formation of complex structures with specific biological activities. For instance, Borrmann et al. (2009) designed and characterized a series of derivatives targeting adenosine A2B receptors, showcasing the compound’s versatility in engaging in biologically relevant interactions (Borrmann et al., 2009).
科学研究应用
代谢途径
- 抗抑郁药开发中的代谢:1-[2-(2,4-二甲基苯硫基)-苯基]-哌嗪,一种结构上与1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪相似的化合物,已在一种新型抗抑郁药 Lu AA21004 的代谢中得到探索。该化合物通过多种细胞色素 P450 酶的作用氧化成各种代谢产物,突出了其在药物开发中的复杂代谢途径 (Hvenegaard 等人,2012).
化学合成与表征
腺苷受体拮抗剂的开发
一系列1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤,包括结构上与1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪相关的化合物,已被合成和表征为腺苷 A2B 受体拮抗剂。这些化合物,例如 PSB-09120 和 PSB-0788,表现出亚纳摩尔亲和力和选择性,表明它们在治疗应用中的潜力 (Borrmann 等人,2009).
HIV-1 逆转录酶抑制剂
双(杂芳基)哌嗪,结构上类似于 1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪,已被探索为一类新型非核苷 HIV-1 逆转录酶抑制剂。其中一种化合物 U-87201E 因其效力和有效性而被选用于临床评估 (Romero 等人,1994).
药学应用
抗菌剂
对吡啶并(2,3-d)嘧啶衍生物(结构上与 1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪相关)的研究表明,这些化合物表现出有希望的抗菌活性。它们对革兰氏阴性菌特别有效,包括铜绿假单胞菌,表明它们作为抗菌剂的潜力 (Matsumoto & Minami,1975).
抗精神病药
哌嗪-1-基-苯基-芳基磺酰胺,结构上与 1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪相关,已被确定为非典型抗精神病药。它们对血清素受体表现出高亲和力,萘-2-磺酸异丙酯-[3-(4-甲基-哌嗪-1-基)-苯基]-酰胺等化合物对 5-HT(2C) 和 5-HT(6) 受体表现出拮抗活性 (Park 等人,2010).
葡聚糖合酶抑制剂
吡啶并酮的合成和构效关系,例如 5-[4-(苄基磺酰基)哌嗪-1-基]-4-吗啉代-2-苯基-吡啶并酮-3(2H)-酮,已被探索为 β-1,3-葡聚糖合酶抑制剂。这些化合物在体内对白色念珠菌感染显示出显着的疗效,表明它们在抗真菌治疗中的潜力 (Ting 等人,2011).
血清素能配体作为杀虫剂
探索 PAPP,一种结构上与 1-(苯磺酰基)-4-(2-吡啶基甲基)哌嗪相似的血清素能配体,已导致设计出新型杀虫剂。从 PAPP 合成的衍生物对粘虫表现出抑制生长和杀幼虫的活性,展示了杀虫剂化合物潜在的新型作用模式 (Cai 等人,2010).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJLVVCHYSUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)